molecular formula C14H15N3O2S B5593179 N-(4-acetylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide

N-(4-acetylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide

Cat. No. B5593179
M. Wt: 289.35 g/mol
InChI Key: NGQJTOQAIKDPIQ-UHFFFAOYSA-N
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Description

The chemical compound N-(4-acetylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide is a part of a broader class of compounds that are synthesized for various applications, including potential pharmaceutical uses. These compounds are generally characterized by their unique molecular structures, which include functional groups such as imidazole rings, acetamide, and thioacetamide moieties, contributing to their diverse chemical properties and reactivity.

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions that typically start with the formation of core structures followed by the addition of functional groups. For instance, compounds within this family have been synthesized by reacting derivatives of acetamido with various halides and sulfhydryl-containing compounds. The process requires careful control of reaction conditions to achieve the desired specificity and yield (Wang et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by spectral analysis techniques such as MS (Mass Spectrometry), IR (Infrared Spectroscopy), NMR (Nuclear Magnetic Resonance), and sometimes X-ray crystallography. These techniques provide detailed information on the molecular geometry, electronic structure, and the distribution of electron density within the molecule, which are crucial for understanding the compound's reactivity and properties (Duran & Demirayak, 2012).

Chemical Reactions and Properties

N-(4-acetylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide and related compounds exhibit a range of chemical reactivity, stemming from their functional groups. They can undergo nucleophilic substitution reactions, electrophilic additions, and cyclization reactions. These reactions are influenced by the presence of the imidazole ring, which can act as both a nucleophile and an electrophile, and the acetamide group, which affects the electron distribution within the molecule (Boechat et al., 2011).

Physical Properties Analysis

The physical properties, including melting point, boiling point, solubility, and crystalline structure, are determined by the compound's molecular structure. For example, the introduction of the acetamide group can influence the compound's solubility in water and organic solvents, while the presence of the imidazole ring might affect its melting and boiling points. These properties are critical for determining the compound's suitability for various applications, including pharmaceutical formulations (Saravanan et al., 2016).

Chemical Properties Analysis

Chemical properties such as acidity/basicity (pKa), reactivity towards acids/bases, oxidizing/reducing agents, and stability under different environmental conditions are pivotal. These properties are often investigated using spectroscopic methods and computational chemistry techniques to predict the compound's behavior in biological systems or chemical reactions. The imidazole and acetamide groups contribute significantly to these properties by affecting the compound's electronic structure and hydrogen bonding capacity (Duran & Canbaz, 2013).

properties

IUPAC Name

N-(4-acetylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-10(18)11-3-5-12(6-4-11)16-13(19)9-20-14-15-7-8-17(14)2/h3-8H,9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQJTOQAIKDPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730529
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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